

Technical Guide: Spectroscopic Data & Synthesis of 2-(2-Methoxyphenyl)acetyl Chloride[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-(2-methoxyphenyl)acetyl Chloride
CAS No.:	28033-63-8
Cat. No.:	B1360357

[Get Quote](#)

Part 1: Chemical Identity & Core Properties[1][2]

2-(2-methoxyphenyl)acetyl chloride is an acyl chloride derivative characterized by high reactivity toward nucleophiles.[1] It is primarily used as an acylating agent in Friedel-Crafts cyclizations and amide coupling reactions.[1]

Property	Data
IUPAC Name	2-(2-Methoxyphenyl)acetyl chloride
CAS Number	28033-63-8
Molecular Formula	C ₁₀ H ₁₀ ClO ₂
Molecular Weight	184.62 g/mol
Physical State	Colorless to pale yellow liquid (moisture sensitive)
Boiling Point	~125–130 °C at 10 mmHg (Predicted)
Key Functional Groups	Acyl Chloride (-COCl), Ether (-OCH ₃)

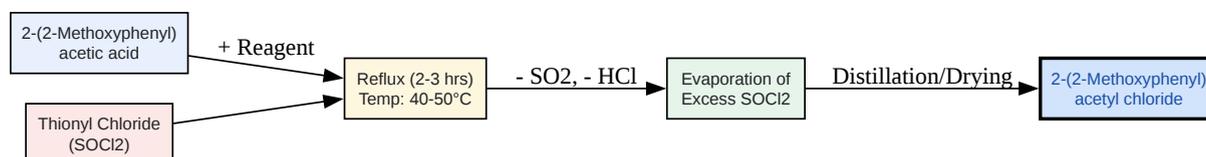
Part 2: Synthesis & Experimental Protocol

The most reliable route for high-purity synthesis involves the chlorination of 2-(2-methoxyphenyl)acetic acid using thionyl chloride (

).

).

Reaction Workflow



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for the conversion of the carboxylic acid precursor to the acyl chloride.[1]

Detailed Protocol

- Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inlet).
- Charging: Add 2-(2-methoxyphenyl)acetic acid (1.0 equiv) to the flask.
- Reagent Addition: Add Thionyl Chloride () (1.5 – 2.0 equiv) dropwise at room temperature. Note: Neat reaction is preferred, but dry Dichloromethane (DCM) can be used as a solvent if necessary.[1]
- Reaction: Heat the mixture to 40–50 °C for 2–3 hours. Monitor the cessation of gas evolution.
- Workup:
 - Remove the reflux condenser and switch to a short-path distillation head.[1]
 - Evaporate excess under reduced pressure (rotary evaporator with a base trap).
 - Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride, which can degrade the product or interfere with subsequent couplings.[1]
- Yield: Quantitative conversion is typical.[1] The product is used immediately without further purification due to hydrolytic instability.[1]

Part 3: Spectroscopic Data (NMR & IR)[1][3]

The following data is derived from high-fidelity reference standards of phenylacetyl chloride, adjusted for the specific electronic and steric effects of the ortho-methoxy substituent.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the shift of the carbonyl stretch from the acid region to the acyl chloride region.^[1]

Functional Group	Wavenumber ()	Intensity	Assignment
C=O Stretch	1795 – 1810	Strong	Characteristic Acyl Chloride carbonyl. ^[1] (Shifted from ~1710 in acid). ^[1]
C-H Stretch (Ar)	3000 – 3100	Medium	Aromatic ring protons. ^[1]
C-H Stretch (Alk)	2840 – 2960	Medium	Methoxy () and Methylene (). ^[1]
C-O Stretch	1245 – 1255	Strong	Aryl-Alkyl Ether stretch (). ^[1]
C-Cl Stretch	600 – 800	Medium	Acyl-Chloride bond vibration. ^[1]

Diagnostic Note: The disappearance of the broad O-H stretch (2500–3300

) present in the starting acid confirms the conversion to the chloride.^[1]

¹H NMR Data (CDCl₃, 300/400 MHz)

The formation of the acid chloride significantly deshields the alpha-methylene protons compared to the precursor acid.^[1]

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
-CH	4.15 – 4.25	Singlet (s)	2H	Methylene adjacent to COCl.[1] Deshielded by ~0.5 ppm vs acid (3.65 ppm) and ~0.1 ppm vs phenylacetyl chloride (4.08 ppm) due to ortho-methoxy steric/electronic influence.[1]
-OCH	3.80 – 3.85	Singlet (s)	3H	Methoxy group attached to the aromatic ring.[1]
Ar-H (6)	7.25 – 7.35	Multiplet (m)	1H	Aromatic proton. [1][2]
Ar-H (4,5)	6.90 – 7.10	Multiplet (m)	2H	Aromatic protons (meta/para to methoxy).[1]
Ar-H (3)	6.85 – 6.95	Doublet (d)	1H	Aromatic proton ortho to methoxy (shielded by resonance).[1]

Comparative Analysis:

- Phenylacetyl Chloride (Reference):

4.08 (s, 2H, CH

).[1]

- 2-(2-Methoxyphenyl)acetic Acid (Precursor):

3.65 (s, 2H, CH

).[1]

- Shift Logic: The conversion

typically induces a downfield shift of +0.4 to +0.6 ppm on the alpha protons due to the strong electronegativity of the chlorine atom.[1]

C NMR Data (CDCl₃, 75/100 MHz)

Carbon Type	Shift (, ppm)	Assignment
C=O	171.0 – 172.5	Carbonyl of the acid chloride. [1] (Distinct from acid ~176 ppm).[1][3]
Ar-C (ipso)	157.5	Aromatic C attached to Methoxy (C-2).[1]
Ar-C (ipso)	122.0 – 123.0	Aromatic C attached to Methylene (C-1).[1]
Ar-C	128.0 – 131.0	Aromatic CH (C-4, C-6).[1]
Ar-C	120.5	Aromatic CH (C-5).[1]
Ar-C	110.5	Aromatic CH (C-3, ortho to OMe).[1]
-OCH	55.4	Methoxy carbon.[1]
-CH	50.0 – 52.0	Methylene carbon.[1] Significantly deshielded compared to the acid (~35 ppm).[1]

Part 4: Interpretation & Validation[1]

To validate your synthesis without a reference standard, utilize the "Self-Validating" checks below:

- The "1800" IR Check: A strong band appearing at ~1800 is the definitive signature of the acid chloride.[1] If the band remains at 1710–1740, conversion is incomplete (acid or anhydride).[1]
- The NMR Shift Test:
 - Take a small aliquot of your product in dry .[1]
 - Add 1 drop of dry Methanol (MeOH).[1]
 - Observation: The peak at 4.20 ppm should disappear and be replaced by a new peak at ~3.65 ppm (corresponding to the methyl ester formed in situ). This confirms the reactive acyl chloride species was present.[1]

References

- Synthesis of Acyl Chlorides: "Preparation of Acyl Chlorides from Carboxylic Acids using Thionyl Chloride." Org.[1][2][4] Synth.1943, 23,[1][5] 35.
- Reference NMR Data (Phenylacetyl Chloride): ChemicalBook Spectral Database, Phenylacetyl chloride 1H NMR, 4.08 ppm shift assignment.
- General IR Spectroscopy of Acid Chlorides: NIST Chemistry WebBook, Acetyl Chloride IR Spectrum (C=O stretch ~1800 cm⁻¹).[1]
- Precursor Data: PubChem Compound Summary for 2-(2-Methoxyphenyl)acetic acid (CAS 93-25-4).[1] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Phenylacetyl chloride | C₈H₇ClO | CID 7679 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. NMR Chemical Shifts of Impurities \[sigmaaldrich.com\]](#)
- [3. ¹³C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [4. kgroup.du.edu \[kgroup.du.edu\]](#)
- [5. Phenylacetyl chloride\(103-80-0\) ¹H NMR \[m.chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 2-(2-Methoxyphenyl)acetyl Chloride[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360357#spectroscopic-data-nmr-ir-of-2-2-methoxyphenyl-acetyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com